Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate

Description

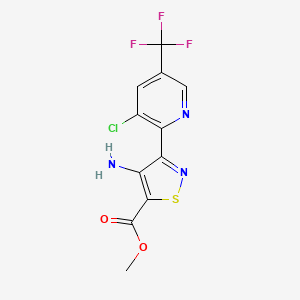

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate (CAS: 1823182-74-6) is a heterocyclic compound featuring an isothiazole core fused with a pyridine ring. Key functional groups include:

- Amino group at position 4 of the isothiazole ring.

- Trifluoromethyl and chloro substituents on the pyridine moiety.

- Methyl carboxylate at position 5 of the isothiazole.

This compound exhibits high reactivity and sensitivity, requiring stringent safety protocols: avoidance of heat, moisture, and ignition sources (P210, P223, P235), use of protective equipment (P280), and precautions against environmental release (P273) due to acute toxicity (H300) and aquatic toxicity (H420) .

Properties

Molecular Formula |

C11H7ClF3N3O2S |

|---|---|

Molecular Weight |

337.71 g/mol |

IUPAC Name |

methyl 4-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)9-6(16)8(18-21-9)7-5(12)2-4(3-17-7)11(13,14)15/h2-3H,16H2,1H3 |

InChI Key |

GMZWBAYJLXMMQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and isothiazole intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with various reagents to introduce the amino and carboxylate groups . The reaction conditions often require controlled temperatures and the use of solvents like MIBK (methyl isobutyl ketone) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potentially hazardous nature of some reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine or isothiazole rings .

Scientific Research Applications

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Target Compound vs. Fluorophenyl-Thiazole Derivatives (Compounds 4 and 5)

- Core Structure : The target compound contains an isothiazole-pyridine framework, while compounds 4 and 5 (from ) are based on a thiazole ring fused with pyrazole and triazole groups .

- Compounds 4 and 5 feature fluorophenyl and chlorophenyl groups, contributing to planar molecular conformations except for one perpendicular fluorophenyl group .

- Crystallinity : Compounds 4 and 5 crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per unit, suggesting high purity and stability. The target compound’s crystallization data are unspecified but requires inert handling (P231 + P232), implying lower thermal stability .

Target Compound vs. Pharmacopeial Thiazole Derivatives

- Functional Groups: The thiazole derivatives in include benzyl, imidazolidinone, and carbamate groups, tailored for specific biological targets (e.g., enzyme inhibition) .

- Applications: While compounds are designed for pharmaceutical use, the target’s amino-carboxylate motif may optimize solubility and binding interactions, though its exact biological activity remains uncharacterized .

Data Table: Key Comparative Features

Q & A

Q. Which techniques identify biological targets or binding partners?

- Methodology :

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and mass spectrometry .

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB 1M17) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.